3-Methyl-4-(perfluoropropan-2-yl)aniline
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Overview
Description
3-Methyl-4-(perfluoropropan-2-yl)aniline is a chemical compound with the molecular formula C10H8F7N. It is known for its unique structure, which includes a perfluoropropan-2-yl group attached to an aniline ring. This compound is used in various organic synthesis processes and has applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(perfluoropropan-2-yl)aniline typically involves the reaction of 3-methylaniline with perfluoropropan-2-yl bromide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(perfluoropropan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding nitro or nitroso compounds.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-Methyl-4-(perfluoropropan-2-yl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Methyl-4-(perfluoropropan-2-yl)aniline involves its interaction with specific molecular targets. The perfluoropropan-2-yl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to the disruption of cellular processes and inhibition of enzyme activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(perfluoropropan-2-yl)aniline
- 4-Methyl-4-(perfluoropropan-2-yl)aniline
- 3-Methyl-4-(perfluorobutan-2-yl)aniline
Uniqueness
3-Methyl-4-(perfluoropropan-2-yl)aniline is unique due to its specific substitution pattern and the presence of the perfluoropropan-2-yl group. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H8F7N |
---|---|
Molecular Weight |
275.17 g/mol |
IUPAC Name |
4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-3-methylaniline |
InChI |
InChI=1S/C10H8F7N/c1-5-4-6(18)2-3-7(5)8(11,9(12,13)14)10(15,16)17/h2-4H,18H2,1H3 |
InChI Key |
NEKPHZKSEKGQLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C(C(F)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
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